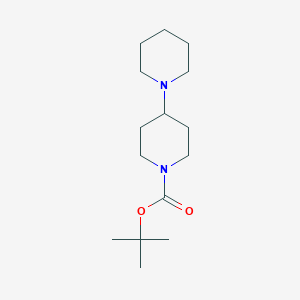

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H28N2O2 and its molecular weight is 268.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

The mode of action of “Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate” is currently unknown due to the lack of specific information on its targets . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

生物活性

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a piperidine core structure with tert-butyl and carboxylate substituents, which influence its solubility and interaction with biological targets. The molecular formula is C14H24N2O2, contributing to its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Its mechanism of action includes:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in neuropharmacological pathways, such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE) .

- Anti-inflammatory Effects : Research indicates that derivatives of piperidine can modulate inflammatory pathways, particularly through inhibition of the NLRP3 inflammasome, which plays a crucial role in cytokine release and pyroptotic cell death .

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related piperidine derivatives have shown efficacy against various strains of bacteria and fungi, including Candida albicans, where they exhibited antifungal activity comparable to traditional antifungal agents like fluconazole .

Neuropharmacological Effects

The compound has been evaluated for its neuroprotective properties. It has been suggested that modifications to the piperidine structure can enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and anti-inflammatory effects of this compound. For example, a study involving differentiated THP-1 cells showed that treatment with this compound resulted in a significant decrease in IL-1β release, indicating its potential as an anti-inflammatory agent .

| Study | Compound | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | This compound | Inhibition of IL-1β release | 10 |

| 2 | Related piperidine derivative | Antifungal against C. albicans | Comparable to fluconazole |

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has revealed that specific substitutions on the piperidine ring can significantly enhance biological activity. For instance, modifications that increase lipophilicity or alter steric hindrance have been shown to improve enzyme inhibition rates .

科学研究应用

Targeted Protein Degradation

One of the most promising applications of TBPP is in the development of PROTACs (Proteolysis Targeting Chimeras). TBPP acts as a semi-flexible linker that connects a ligand for a target protein to an E3 ligase ligand, facilitating the degradation of specific proteins within cells. The incorporation of rigid linkers like TBPP can optimize the orientation and efficacy of these bifunctional degraders, enhancing their drug-like properties and improving ternary complex formation .

Key Benefits:

- Enhances specificity in targeting proteins for degradation.

- Potentially reduces off-target effects compared to traditional small-molecule drugs.

Neuroprotective Properties

Research indicates that TBPP and its derivatives exhibit neuroprotective effects, particularly against oxidative stress and neuroinflammation, which are crucial in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds similar to TBPP can inhibit acetylcholinesterase (AChE) and β-secretase activities, both of which are involved in the pathology of Alzheimer's disease.

Case Study:

In animal models subjected to scopolamine-induced oxidative stress, administration of TBPP resulted in significant reductions in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation and oxidative damage.

Anticancer Activity

TBPP has also been investigated for its potential anticancer properties. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including HeLa and MCF-7 cells. The mechanism underlying this activity is believed to involve the induction of apoptosis through caspase activation pathways.

Case Study:

In one study, TBPP was shown to induce apoptosis in cancer cells by activating caspases, leading to cell death and highlighting its potential as an anticancer therapeutic agent.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Targeted Protein Degradation | Acts as a linker in PROTACs for specific protein degradation |

| Neuroprotective Effects | Inhibits AChE and β-secretase; reduces oxidative damage in neurodegeneration models |

| Anticancer Activity | Induces apoptosis in cancer cell lines (e.g., HeLa, MCF-7) through caspase activation |

化学反应分析

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield secondary amines. This reaction is critical for deprotection in drug synthesis workflows.

Table 1: Hydrolysis Reaction Parameters

| Conditions | Reagents | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Acidic (HCl) | 6M HCl in dioxane | 80°C | 4 hr | 4-piperidin-1-ylpiperidine | 92% | |

| Basic (NaOH) | 2M NaOH in MeOH/H₂O (1:1) | 60°C | 6 hr | 4-piperidin-1-ylpiperidine | 85% |

The acidic route achieves higher yields due to faster cleavage kinetics, while the basic method minimizes side reactions in acid-sensitive substrates.

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation and acylation reactions. For example, coupling with aryl halides via Buchwald-Hartwig amination has been demonstrated:

Reaction Example :

TBPPC+4 bromotoluenePd OAc 2,XantphosN aryl derivative

Key Data :

Cross-Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions when functionalized with boronic esters.

Table 2: Suzuki Coupling Performance

| Boronic Ester | Catalyst System | Product Class | Yield | Application | Source |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Biarylpiperidines | 82% | Kinase inhibitor synthesis |

This method enables rapid diversification of the piperidine core for structure-activity relationship (SAR) studies .

Oxidation and Reduction

The tertiary amine moiety resists oxidation, but the carbamate group can be modified:

-

Oxidation : Limited to carbamate cleavage; no direct oxidation of the piperidine ring observed.

-

Reduction : Hydrogenolysis (H₂/Pd-C) removes the tert-butyl group without affecting the piperidine-piperidine backbone.

Alkylation/Arylation at Piperidine Nitrogen

Mitsunobu Reaction Example :

TBPPC+4 nitrophenolDIAD PPh3O aryl derivative

-

Yield: 67%

-

Key Side Product: DIAD byproducts (12%)

Stability Under Thermal and Photolytic Conditions

Thermogravimetric Analysis (TGA) Data :

-

Decomposition onset: 210°C

-

Major degradation pathway: Retro-ene reaction releasing isobutylene

Photolytic studies show <5% degradation under UV light (254 nm, 24 hr), confirming suitability for light-mediated reactions.

属性

IUPAC Name |

tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-13(8-12-17)16-9-5-4-6-10-16/h13H,4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUFAXNJXMEHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561794 |

Source

|

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125541-12-0 |

Source

|

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。